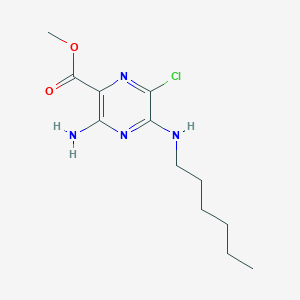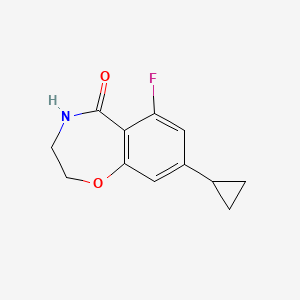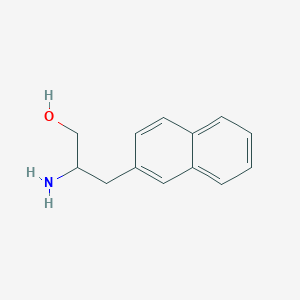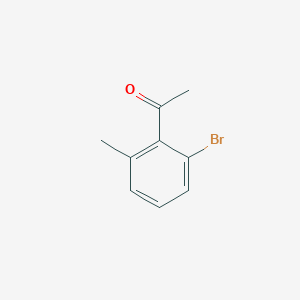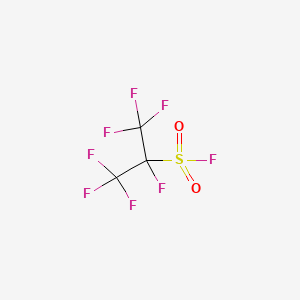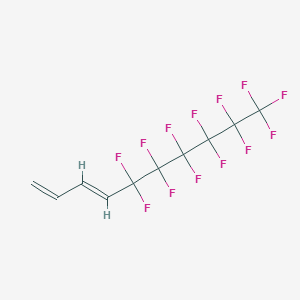![molecular formula C10H13O4- B3040090 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 15448-77-8](/img/structure/B3040090.png)
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Übersicht
Beschreibung
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol. It is also known as bicyclo[2.2.1]heptane-1,4-dicarboxylic acid monomethyl ester. This compound is used as a reagent with SIRT6 activating effects and has applications in treating peripheral inflammatory diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the esterification of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving SIRT6 activation.
Medicine: Explored for its therapeutic potential in treating peripheral inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid involves the activation of SIRT6, a member of the sirtuin family of proteins. SIRT6 is known to play a role in regulating inflammation, metabolism, and aging. By activating SIRT6, the compound exerts anti-inflammatory effects and may modulate various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid
- Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid monomethyl ester
Uniqueness
4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific structure, which allows it to activate SIRT6 effectively. This property distinguishes it from other similar compounds that may not have the same biological activity.
Eigenschaften
CAS-Nummer |
15448-77-8 |
|---|---|
Molekularformel |
C10H13O4- |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
4-methoxycarbonylbicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-14-8(13)10-4-2-9(6-10,3-5-10)7(11)12/h2-6H2,1H3,(H,11,12)/p-1 |
InChI-Schlüssel |
KVIKABYOBCHKNX-UHFFFAOYSA-M |
SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)O |
Kanonische SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)[O-] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)
![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)




